Technical Support Center: Controlling Fiber Diameter and Morphology in PES Electrospinning

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling fiber diameter and morphology during the electrospinning of Poly(ethersulfone) (PES).

Troubleshooting Guide

Issue 1: Beaded Fibers or a Beaded-Fiber Mixture is Observed Instead of Smooth, Continuous Fibers.

Question: My electrospun PES mat shows beads or a "beads-on-a-string" morphology. How can I achieve smooth, uniform fibers?

Answer: The formation of beads in electrospun fibers is typically a result of low solution viscosity, low polymer concentration, or high surface tension.[1] When the viscoelastic forces of the polymer solution are insufficient to withstand the electrostatic forces during spinning, the jet breaks up into droplets, which solidify as beads.[2] Here are several strategies to eliminate bead formation:

• Increase Polymer Concentration: A higher concentration of PES in the solvent will increase the solution viscosity due to greater polymer chain entanglement.[3] This increased entanglement helps to stabilize the polymer jet and prevents it from breaking into droplets. It



is crucial to find an optimal concentration, as excessively high concentrations can lead to nozzle clogging.[4]

- Adjust Solvent System: The choice of solvent significantly impacts solution properties. Using
 a solvent with a lower surface tension can help reduce the tendency for bead formation.[5]
 Additionally, a solvent system with a higher dielectric constant can promote the formation of
 thinner, beadless fibers.[6] For PES, N,N-dimethylformamide (DMF) is a commonly used
 solvent.[7]
- Increase Solution Conductivity: Adding a small amount of a salt, such as tetrabutylammonium bromide (TBAB), can increase the conductivity of the PES solution.[8]
 This increased charge density on the surface of the jet enhances the elongation forces, which helps to stretch the jet and prevent bead formation.[6]
- Decrease Applied Voltage: While counterintuitive, an excessively high voltage can sometimes lead to the formation of beaded fibers by causing the polymer jet to overstretch and break.[9] Reducing the voltage to a level that is still sufficient to initiate and maintain a stable jet can sometimes resolve this issue.[6]

Issue 2: The Average Fiber Diameter is Too Large or Too Small.

Question: How can I control the average diameter of my electrospun PES fibers to meet my experimental requirements?

Answer: The diameter of electrospun fibers is influenced by a combination of solution properties and processing parameters.[10] By systematically adjusting these factors, you can tune the fiber diameter to your desired range.

- Modify Polymer Concentration: This is one of the most significant factors affecting fiber diameter. Increasing the PES concentration generally leads to an increase in the average fiber diameter due to the higher viscosity of the solution.[8]
- Adjust Applied Voltage: The effect of voltage on fiber diameter can be complex. Generally, increasing the applied voltage leads to a greater stretching of the polymer jet, resulting in



smaller fiber diameters.[9] However, beyond a certain point, a very high voltage might not significantly decrease the diameter further.[11]

- Control the Flow Rate: A higher solution flow rate typically results in larger fiber diameters because more polymer is being ejected from the nozzle per unit of time, and there is less time for the jet to be stretched before the solvent evaporates.[9]
- Vary the Tip-to-Collector Distance: A greater distance between the spinneret tip and the
 collector allows for more time for the polymer jet to stretch and for the solvent to evaporate,
 which generally leads to the formation of thinner fibers.[3] An optimal distance of 13-15 cm is
 often considered effective.[12]

Issue 3: The Fiber Morphology is Inconsistent, with a Wide Distribution of Diameters.

Question: My electrospun PES fibers have a broad diameter distribution. How can I improve their uniformity?

Answer: Achieving a narrow distribution of fiber diameters is crucial for many applications. Inconsistent fiber morphology is often due to instabilities in the electrospinning process.

- Optimize Solution Homogeneity: Ensure that the PES is completely dissolved in the solvent to form a homogeneous solution. Incomplete dissolution can lead to variations in viscosity and conductivity within the solution, causing instabilities in the jet.
- Maintain a Stable Environment: Fluctuations in ambient temperature and humidity can affect solvent evaporation rates and solution viscosity, leading to variations in fiber diameter.[12]
 Conducting experiments in a controlled environment is recommended. Higher humidity can lead to thicker fibers, while higher temperatures can result in thinner fibers.[12]
- Ensure a Stable Taylor Cone: A stable Taylor cone at the tip of the spinneret is essential for producing uniform fibers. Instabilities can be caused by an inappropriate flow rate or voltage.

 [13]
- Use a Suitable Collector: The type of collector can influence fiber alignment and uniformity. A rotating drum collector can be used to collect aligned fibers and can help improve uniformity compared to a static plate collector.[11]



Frequently Asked Questions (FAQs)

Q1: What are the key parameters I need to control in PES electrospinning? A1: The key parameters can be categorized into three groups:

- Solution Parameters: Polymer concentration, molecular weight of the polymer, solution viscosity, surface tension, and electrical conductivity.[12]
- Processing Parameters: Applied voltage, solution flow rate, and the distance between the spinneret tip and the collector.[14]
- Ambient Parameters: Temperature and humidity of the electrospinning environment.[12]

Q2: How does the solvent choice affect the electrospinning of PES? A2: The solvent plays a critical role in dissolving the polymer and influencing the solution properties. For PES, solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are often used. The solvent's volatility is important; a highly volatile solvent may evaporate too quickly, causing the polymer to solidify at the spinneret tip, leading to clogging.[9] A solvent with low volatility might result in wet fibers being deposited on the collector. A mixture of solvents is sometimes used to optimize properties like viscosity and evaporation rate.[4]

Q3: Can I electrospin PES without using a needle? A3: Yes, needleless electrospinning techniques exist and are often used for large-scale production of nanofibers. These methods utilize a rotating electrode or a series of electrodes to generate multiple polymer jets simultaneously, significantly increasing the production rate compared to single-needle electrospinning.

Q4: My electrospun PES fibers are flat or ribbon-like instead of cylindrical. What is the cause? A4: The formation of flat or ribbon-like fibers is often due to rapid solvent evaporation.[5] If the solvent evaporates very quickly from the surface of the polymer jet, a solid skin forms. As the remaining solvent inside evaporates, the cylindrical structure collapses, resulting in a flat ribbon. To address this, you can try using a solvent with a lower vapor pressure or increasing the humidity in the electrospinning chamber to slow down the evaporation rate.

Data Presentation

Table 1: Influence of Key Electrospinning Parameters on PES Fiber Diameter and Morphology



Parameter	Effect of Increasing the Parameter	Common Issues When Not Optimized
Polymer Concentration	Increases fiber diameter; reduces bead formation.[3][8]	Low concentration: Beaded fibers.[1] High concentration: Clogged nozzle.[4]
Applied Voltage	Generally decreases fiber diameter.[9]	Too low: No jet formation.[9] Too high: Beaded fibers.[6]
Flow Rate	Increases fiber diameter.[9]	Too low: Intermittent spinning. Too high: Wet fibers, beads.[9]
Tip-to-Collector Distance	Generally decreases fiber diameter.[3]	Too short: Wet fibers, broad diameter distribution. Too long: Fiber deposition over a large area, reduced mat density.
Solution Conductivity	Decreases fiber diameter; reduces bead formation.[12]	Low conductivity: Beaded fibers, larger diameter.
Ambient Humidity	Increases fiber diameter.[12]	High humidity: Thicker fibers, potential for pore formation on fiber surface.
Ambient Temperature	Decreases fiber diameter.[12]	Fluctuations: Inconsistent fiber diameter.

Experimental Protocols

Protocol 1: Preparation of a PES Electrospinning Solution

- Materials: Poly(ethersulfone) (PES) powder, N,N-dimethylformamide (DMF).
- Procedure:
 - 1. Determine the desired weight percentage (wt%) of the PES solution (e.g., 25 wt%).
 - 2. Weigh the required amount of PES powder and transfer it to a clean, dry glass vial.



- 3. Add the calculated volume of DMF to the vial.
- 4. Seal the vial and place it on a magnetic stirrer.
- 5. Stir the solution at room temperature until the PES is completely dissolved, which may take several hours. A homogenous, clear, and viscous solution should be obtained. For some PES grades, gentle heating (e.g., 60°C) may be required to facilitate dissolution.[7]
- 6. Allow the solution to rest for at least 30 minutes before electrospinning to remove any air bubbles.

Protocol 2: Typical Electrospinning of PES Nanofibers

- Setup:
 - Load the prepared PES solution into a plastic syringe fitted with a metallic needle (e.g.,
 22-gauge).
 - Place the syringe in a syringe pump.
 - Position a grounded collector (e.g., a flat aluminum foil-covered plate or a rotating mandrel) at a set distance from the needle tip.
 - Connect the positive lead of a high-voltage power supply to the metallic needle.
- Parameters (starting point, optimization is required):
 - Applied Voltage: 15-25 kV.[7]
 - Flow Rate: 0.5-2.0 mL/h.[7]
 - Tip-to-Collector Distance: 15-25 cm.[7]
- Procedure:
 - 1. Set the desired flow rate on the syringe pump and start the pump to initiate a small droplet of the solution at the needle tip.



- 2. Turn on the high-voltage power supply and gradually increase the voltage until a stable Taylor cone is formed and a polymer jet is ejected towards the collector.
- 3. Continue the electrospinning process for the desired duration to obtain a nanofiber mat of the required thickness.
- 4. After completion, turn off the high-voltage power supply and the syringe pump.
- 5. Carefully remove the collected nanofiber mat from the collector.
- 6. Dry the mat in a vacuum oven to remove any residual solvent.

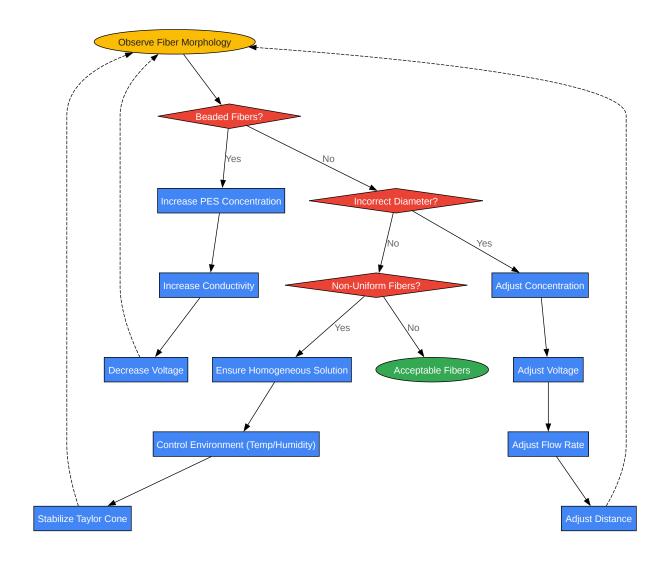
Visualizations



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Caption: A typical workflow for PES electrospinning, from solution preparation to nanofiber collection.





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Caption: A logical flowchart for troubleshooting common issues in PES electrospinning.



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